N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide
Description
N’-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 2-methylphenyl group and the carbohydrazide moiety adds to its structural complexity and potential reactivity.
Properties
IUPAC Name |
N-[(Z)-(2-methylphenyl)methylideneamino]thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-8-4-2-3-5-9(8)6-12-14-11(16)10-7-17-15-13-10/h2-7H,1H3,(H,14,16)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHJBOSLQRMIFB-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N\NC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide typically involves the reaction of 2-methylbenzaldehyde with 1,2,3-thiadiazole-4-carbohydrazide under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in three primary reaction types, summarized in Table 1:
Cycloaddition with Nitrile Oxides
This [3+2] cycloaddition occurs between the hydrazone’s C=N bond and nitrile oxides, forming 1,3,4-oxadiazole derivatives. The reaction proceeds via a concerted mechanism with simultaneous bond formation (Figure 1).
Example:
Nucleophilic Substitution
The thiadiazole ring undergoes substitution at the 5-position (Cl atom) with amines or thiols. The mechanism involves:
-
Attack by the nucleophile (NH<sub>2</sub>-R or SH-R) on the electrophilic carbon.
-
Departure of the chloride ion, forming substituted derivatives.
Example:
Reduction of Hydrazone
Sodium borohydride reduces the C=N bond to C-N, yielding a hydrazine derivative. This reaction is critical for synthesizing intermediates in drug development.
Spectroscopic Characterization
Key spectral data for reaction products are shown in Table 2:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiadiazole compounds possess significant cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µM .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HCT116 | 25 |
| This compound | MCF-7 | 20 |
1.2 Antibacterial Properties
Thiadiazole derivatives have also been explored for their antibacterial activities. Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for various bacterial strains .
Table 2: Antibacterial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 75 |
| Compound B | Escherichia coli | 100 |
| This compound | Bacillus subtilis | 50 |
Material Science Applications
2.1 Corrosion Inhibition
Recent studies have highlighted the potential of thiadiazole derivatives as corrosion inhibitors in metal protection. The compound has been tested in hydrochloric acid solutions, showing promising results in reducing corrosion rates on mild steel surfaces. Its effectiveness was attributed to the formation of a protective film on the metal surface .
Table 3: Corrosion Inhibition Performance
| Compound Name | Corrosion Rate Reduction (%) |
|---|---|
| Compound A | 40 |
| Compound B | 30 |
| This compound | 35 |
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and carbonyl compounds under acidic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide involves its ability to interact with various biological targets. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic properties and reactivity. The 2-methylphenyl group also contributes to its unique steric and electronic characteristics, differentiating it from other Schiff bases .
Biological Activity
N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with appropriate hydrazones. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that this compound demonstrated notable activity against ovarian cancer cell lines with an IC50 value of approximately 5.51 μM in the National Cancer Institute's 60 human tumor cell line screen .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by fluorescence-activated cell sorting (FACS) analysis that showed mitochondrial membrane potential alterations and DNA fragmentation in treated cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial Inhibition : Studies have reported that thiadiazole derivatives possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound has demonstrated antifungal properties against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
Data Table: Biological Activity Overview
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Ovarian Cancer : A study conducted by the National Cancer Institute evaluated various thiadiazole derivatives, including this compound, which showed significant growth inhibition in ovarian cancer cell lines.
- Antimicrobial Efficacy : In a comparative study of various synthetic compounds against bacterial strains, the thiadiazole derivative was one of the most effective agents tested against multidrug-resistant strains.
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | C2/c | |
| a, b, c (Å) | 25.2357, 8.5624, 16.0329 | |
| β (°) | 104.048 | |
| R-factor | 0.038 |
Q. Table 2. Antimicrobial Activity of Derivatives
| Derivative | MIC (E. coli, µg/mL) | MIC (C. albicans, µg/mL) | Reference |
|---|---|---|---|
| Parent compound | 64 | 128 | |
| –NO₂ substituted | 16 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
